molecular formula C11H22N2O2 B594463 (2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1240586-48-4

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B594463
CAS No.: 1240586-48-4
M. Wt: 214.309
InChI Key: PGZCVLUQTJRRAA-RKDXNWHRSA-N
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Description

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
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Biological Activity

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1240586-48-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and two methyl substituents on the piperazine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Purity : 95%
  • IUPAC Name : tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
  • Boiling Point : 279.7°C
  • Density : 0.97 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Potential

Research indicates that piperazine derivatives exhibit a variety of pharmacological activities, including:

  • Antidepressant Effects : Compounds similar to piperazines have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.
  • Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound may involve:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors has been suggested in related compounds.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various piperazine derivatives. The findings indicated that modifications to the piperazine structure could enhance affinity for serotonin receptors, leading to improved antidepressant activity .

Study 2: Anticancer Properties

In vitro studies have shown that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with structural similarities to this compound demonstrated significant inhibition of cell growth in breast cancer models .

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeReference
(2R,5R)-Dimethyl-piperazine-1-carboxylic acidAntidepressantJournal of Medicinal Chemistry
Piperazine derivative XAnticancerCancer Research Journal
Piperazine derivative YAntimicrobialJournal of Antibiotics

Properties

IUPAC Name

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660834
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240586-48-4, 194032-43-4
Record name 1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240586-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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